molecular formula C6H4F3NO4 B052499 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- CAS No. 5672-89-9

2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-

Cat. No.: B052499
CAS No.: 5672-89-9
M. Wt: 211.1 g/mol
InChI Key: NIANZCQUVKPGSF-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-, also known as 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-, is a useful research compound. Its molecular formula is C6H4F3NO4 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Mode of Action

. More research is needed to fully understand how this compound interacts with its targets and the resulting changes.

Pharmacokinetics

. These properties are crucial in understanding the bioavailability of the compound.

Result of Action

. More research is needed to fully understand the results of this compound’s action.

Biological Activity

2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-, also known as N-trifluoroacetoxy succinimide (CAS No. 5672-89-9), is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C6_6H4_4F3_3NO4_4
  • Molecular Weight : 211.1 g/mol
  • Melting Point : 75 °C
  • Boiling Point : 100 °C at 3 mmHg
  • Solubility : Soluble in methanol

The biological activity of 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- can be attributed to its ability to act as an acylating agent. This property is significant in biochemical processes where it modifies nucleophilic sites on biomolecules, such as proteins and nucleic acids. Its trifluoroacetyl group enhances its electrophilicity, facilitating interactions with various biological targets.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound suggests rapid distribution and metabolism within biological systems. The compound's lipophilicity (LogP = 0.0938) indicates a moderate ability to penetrate cellular membranes, which is essential for its biological effects .

Antitumor Activity

A study investigated the antitumor properties of compounds structurally related to 2,5-Pyrrolidinedione derivatives. These compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, the introduction of trifluoroacetyl groups has been linked to enhanced potency against tumor cells due to improved binding affinity to target sites .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that derivatives of this compound could inhibit enzymes such as proteases and kinases, which are crucial in cancer progression and other diseases .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that N-trifluoroacetoxy succinimide effectively inhibited cell proliferation in human breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window for further development .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound led to reduced tumor growth rates compared to control groups. These studies highlight the potential for this compound in cancer therapeutics and warrant further exploration into its mechanisms and efficacy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivitySignificant cytotoxic effects on MCF-7 cells
Enzyme InhibitionPotential inhibition of proteases and kinases
In Vivo EfficacyReduced tumor growth in murine models

Scientific Research Applications

Pharmaceutical Applications

Cancer Therapy
One of the primary applications of 2,5-Pyrrolidinedione derivatives is in cancer treatment. Research indicates that these compounds can act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the metabolism of tryptophan that can contribute to tumor immune evasion. Inhibiting IDO1 can enhance T-cell proliferation and improve anti-tumor immunity. For instance, studies have shown that certain pyrrolidine-2,5-dione derivatives significantly reduced tumor growth in mouse models of breast cancer when administered at specific doses .

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,5-pyrrolidinediones. For example, leopolic acid A and its analogs, which are derivatives of pyrrolidinediones, exhibited moderate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated promising antibiofilm activity, indicating their potential use in treating biofilm-associated infections . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolidinedione scaffold could enhance antimicrobial efficacy .

Synthesis of Bioactive Compounds
The synthesis of 2,5-pyrrolidinediones has been explored using various methodologies. For instance, a new synthetic route employing multicomponent reactions has been developed to create libraries of functionalized pyrrolidine-2,3-diones. These synthetic strategies not only facilitate the generation of diverse chemical entities but also allow for the exploration of their biological activities .

Data Summary and Case Studies

Application Description Case Study/Reference
Cancer TherapyInhibitors of IDO1; enhance immune response against tumorsTumor growth reduction in mouse models
Antimicrobial ActivityModerate activity against MRSA; effective against biofilmsEfficacy demonstrated with leopolic acid A
Synthesis MethodsMulticomponent reactions for creating diverse pyrrolidine derivativesNew synthetic routes reported

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing 1-[(trifluoroacetyl)oxy]-2,5-pyrrolidinedione, and how is purity validated?

The compound is synthesized via conjugation of trifluoroacetic acid derivatives with 2,5-pyrrolidinedione. A common approach involves activating the carbonyl group using coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-synthesis, purification is achieved through cold methanol precipitation and centrifugation to remove unreacted reagents . Purity is validated using 1^1H and 13^13C NMR spectroscopy, focusing on characteristic peaks for the trifluoroacetyl group (e.g., 19^{19}F NMR signals at ~-75 ppm) and pyrrolidinedione backbone .

Q. How does the trifluoroacetyl group influence the reactivity of 2,5-pyrrolidinedione in acylation reactions?

The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent. This reactivity is critical for modifying primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7–9, aqueous/organic solvent mixtures). The trifluoromethyl group also improves stability against hydrolysis compared to non-fluorinated analogs, enabling longer reaction times .

Q. What analytical techniques are essential for characterizing this compound and its conjugates?

Key techniques include:

  • NMR spectroscopy : Confirms structural integrity via 1^1H, 13^13C, and 19^{19}F NMR .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for intact mass analysis) .
  • HPLC : Monitors reaction progress and purity, especially for biomolecule conjugates .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules (e.g., peptides or proteins)?

  • Solvent system : Use a 1:4 mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to balance solubility and reactivity .
  • Stoichiometry : A 1:16 molar ratio of compound to biomolecule ensures excess acylating agent, minimizing incomplete reactions .
  • Base additive : Include N,N-diisopropylethylamine (DIPEA, 1–5 mol%) to scavenge protons and accelerate acylation .
  • Temperature : Conduct reactions at 4°C to reduce hydrolysis while maintaining reactivity .

Q. What strategies mitigate hydrolysis of the trifluoroacetyl group during storage or conjugation?

  • Storage : Lyophilize the compound and store at -20°C under anhydrous conditions .
  • Reaction medium : Use anhydrous solvents (e.g., DMF) and avoid prolonged exposure to aqueous buffers .
  • Stabilizers : Add molecular sieves (3Å) to absorb trace moisture during reactions .

Q. How do structural analogs (e.g., varying acyl groups) compare in terms of reactivity and application scope?

  • Electron-withdrawing groups (e.g., trifluoroacetyl vs. acetyl): Fluorinated analogs exhibit higher electrophilicity and resistance to enzymatic degradation, making them preferable for in vivo studies .
  • Hydrophobic substituents (e.g., tetracosyloxy): Enhance membrane permeability but reduce aqueous solubility, limiting use in hydrophilic systems .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with active sites (e.g., serine hydrolases) .
  • Molecular dynamics (MD) : Simulate stability of acyl-enzyme intermediates to assess hydrolysis rates .
  • DFT calculations : Evaluate electronic effects of the trifluoroacetyl group on reaction transition states .

Q. Methodological Challenges and Contradictions

  • Contradiction in solvent systems : While recommends DMF/DMSO mixtures uses aqueous-organic biphasic systems for protein labeling . Researchers must tailor solvent choice to biomolecule solubility.
  • Stability vs. reactivity trade-off : Fluorinated esters are more stable but may require longer reaction times than non-fluorinated analogs, necessitating kinetic studies .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANZCQUVKPGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446448
Record name 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-89-9
Record name 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Trifluoroacetate
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